2-Benzyl-1,1-dimethylhydrazine
Description
Overview of Hydrazine (B178648) Derivatives as Versatile Synthetic Intermediates
Hydrazine (N₂H₄) and its organic derivatives, where one or more hydrogen atoms are replaced by organic groups, are a class of compounds with significant utility in modern chemistry. organic-chemistry.org These N-substituted hydrazines are recognized as valuable and versatile intermediates in a multitude of synthetic applications. nih.gov Their utility stems from the presence of two nucleophilic nitrogen atoms and four replaceable hydrogen atoms, making them key building blocks for a wide array of more complex molecules. tandfonline.com
Hydrazine derivatives are fundamental in the synthesis of numerous heterocyclic compounds, such as pyrazoles and pyridazines, which are core structures in many bioactive molecules. organic-chemistry.org The condensation reaction of hydrazines with difunctional electrophiles is a cornerstone for preparing these heterocyclic systems. organic-chemistry.org Beyond heterocycles, their applications extend to the production of polymers, agrochemicals like herbicides and fungicides, and as precursors to pharmaceuticals. organic-chemistry.orgtandfonline.comorganic-chemistry.org For example, several commercial drugs, including fluconazole (B54011) and anastrozole, are synthesized using hydrazine derivatives. organic-chemistry.org Furthermore, simple derivatives such as monomethylhydrazine and unsymmetrical dimethylhydrazine (UDMH) are notable for their use as high-energy rocket fuels. tandfonline.comprinceton.edu The synthesis of substituted hydrazines is therefore a topic of significant interest, leading to the development of numerous methods for their preparation. nih.gov
Classification and Structural Context of 2-Benzyl-1,1-dimethylhydrazine within Hydrazine Chemistry
Hydrazines are systematically classified based on the number and position of their organic substituents. The classification includes monosubstituted, disubstituted, trisubstituted, and tetrasubstituted derivatives. thieme-connect.de Disubstituted hydrazines are further categorized into symmetrical (1,2-disubstituted) and unsymmetrical (1,1-disubstituted) isomers. thieme-connect.de This classification is crucial as compounds within the same group often exhibit similar chemical properties. ias.ac.in
This compound falls into the category of trisubstituted hydrazines . Its structure is derived from the hydrazine backbone (H₂N-NH₂).
The nitrogen atom designated as N1 is geminally disubstituted with two methyl (-CH₃) groups. This moiety is derived from its parent compound, 1,1-dimethylhydrazine (B165182) (also known as unsymmetrical dimethylhydrazine or UDMH).
The nitrogen atom at the N2 position is substituted with a single benzyl (B1604629) (-CH₂C₆H₅) group.
Therefore, the complete structure is (CH₃)₂N-NH(CH₂C₆H₅). The nomenclature reflects this arrangement: the "1,1-dimethyl" indicates the two methyl groups on one nitrogen, and the "2-benzyl" specifies the benzyl group on the other nitrogen. thieme-connect.de Its properties are influenced by this specific substitution pattern, distinguishing it from other substituted hydrazines.
| Classification | General Structure | Example |
|---|---|---|
| Monosubstituted | R-NH-NH₂ | Methylhydrazine |
| 1,1-Disubstituted (unsym-) | R₂N-NH₂ | 1,1-Dimethylhydrazine (UDMH) |
| 1,2-Disubstituted (sym-) | R-NH-NH-R' | 1,2-Dimethylhydrazine |
| Trisubstituted | R₂N-NH-R' | This compound |
| Tetrasubstituted | R₂N-NR'₂ | Tetramethylhydrazine |
Historical Context of Benzylation in Hydrazine Synthesis
The synthesis of specifically substituted hydrazines, including benzylated derivatives, has historically presented significant challenges. The direct alkylation of hydrazine or its mono-substituted derivatives with alkyl halides is often problematic because of the similar reactivity of the nitrogen atoms, which leads to mixtures of polyalkylated products. tandfonline.comprinceton.edu This issue of overalkylation means that direct synthesis requires careful control of reaction conditions. princeton.edu
Early synthetic strategies often employed protecting groups to achieve selectivity. For instance, 1,2-dibenzoylhydrazine could be alkylated, and the desired product was then liberated via hydrolysis, though this multi-step approach could result in low yields. The first hydrazine derivative, phenylhydrazine, was discovered by Emil Fischer in 1875 through the reduction of a diazonium salt, a method distinct from direct alkylation. princeton.edu
The direct benzylation of hydrazine with benzyl halides like benzyl bromide has been explored. To favor mono-benzylation and suppress the formation of di- and tri-substituted products, a large excess of hydrazine is often used. tandfonline.com Similarly, the reaction of benzyl halides with mono-protected hydrazines, such as Boc-hydrazine, has been investigated, revealing that the choice of solvent and base is critical to control the extent of alkylation. tandfonline.com More advanced methods involve the use of different protecting groups, such as the trifluoroacetyl group, which can be installed, alkylated with benzyl bromide, and then removed to yield the desired N'-benzyl hydrazide. cdnsciencepub.com The reaction of benzyl bromide with methylhydrazine has been successfully used to prepare 1-methyl-1-benzylhydrazines. acs.org These historical and ongoing developments highlight the chemical complexities involved in controlling the regioselective benzylation of the hydrazine scaffold.
Academic Significance and Research Gaps in this compound Chemistry
Despite the broad interest in substituted hydrazines, a review of the scientific literature reveals a significant research gap concerning This compound . There is a notable absence of dedicated studies on its specific synthesis, characterization, reactivity, or potential applications.
Its academic significance is currently inferred rather than established, derived from the known utility of related compounds. Trisubstituted hydrazines, as a class, are valuable precursors in organic synthesis. organic-chemistry.orgresearchgate.net For example, they can be used to construct complex hydrazones, which are themselves versatile intermediates. organic-chemistry.org The parent compound, 1,1-dimethylhydrazine (UDMH), is well-studied, primarily for its application as a storable rocket propellant and its use in chemical synthesis. google.commdpi.com
The key research gap is the lack of fundamental data for this compound. Its synthesis has not been optimized, and its physical and chemical properties are not documented in readily available literature. Potential research avenues include:
Development of a selective and high-yield synthesis: A direct benzylation of 1,1-dimethylhydrazine would be the most straightforward route, but this reaction is known to be challenging and may require specific catalysts or conditions to prevent side reactions. researchgate.net
Characterization: Comprehensive spectroscopic and physical data are needed.
Exploration of reactivity: Investigating its behavior in reactions common for hydrazines could uncover novel synthetic applications.
The study of this compound could provide new insights into the chemistry of trisubstituted hydrazines and potentially lead to new synthetic methodologies or molecules with interesting properties.
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₂H₈N₂ | researchgate.net |
| Molar Mass | 60.10 g/mol | researchgate.net |
| Appearance | Colorless, flammable, hygroscopic liquid | cdnsciencepub.com |
| Odor | Ammonia-like, fishy | orgsyn.org |
| Boiling Point | 63.9 °C | researchgate.net |
| Melting Point | -58 °C | researchgate.net |
| Solubility | Miscible with water, ethanol (B145695), ether | researchgate.net |
Structure
2D Structure
3D Structure
Properties
CAS No. |
28082-45-3 |
|---|---|
Molecular Formula |
C9H14N2 |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
2-benzyl-1,1-dimethylhydrazine |
InChI |
InChI=1S/C9H14N2/c1-11(2)10-8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 |
InChI Key |
RRXBOAFUCKTFOJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)NCC1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Benzyl 1,1 Dimethylhydrazine and Its Key Precursors
Direct Alkylation Approaches to 2-Benzyl-1,1-dimethylhydrazine
Direct alkylation represents a straightforward approach to forming the target compound. This method relies on the nucleophilic character of the hydrazine (B178648) nitrogen atoms to react with an appropriate benzylating agent.
The most direct synthesis involves the reaction of 1,1-dimethylhydrazine (B165182) with a benzyl (B1604629) halide, such as benzyl chloride or benzyl bromide. psu.edu In this reaction, the lone pair of electrons on the unsubstituted nitrogen atom of 1,1-dimethylhydrazine acts as a nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide. libretexts.org This results in a nucleophilic substitution reaction, typically following an SN2 pathway, which is rapid for primary benzylic halides. libretexts.org The halide is displaced, and a new carbon-nitrogen bond is formed, yielding this compound. High yields for this type of reaction have been reported, particularly when starting with a monosubstituted alkyl- or benzylhydrazine (B1204620) and reacting it with a substituted benzyl halide. psu.edu
The efficiency of the direct benzylation of 1,1-dimethylhydrazine is highly dependent on the reaction conditions. Key parameters for optimization include the choice of solvent, operating temperature, and the stoichiometry of the reactants and any added base.
For instance, the alkylation of alkylhydrazines with benzyl halides can be effectively carried out in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO). thieme-connect.de The use of a base, such as potassium carbonate (K₂CO₃), is often necessary to neutralize the hydrohalic acid byproduct generated during the reaction, which would otherwise protonate the starting hydrazine and reduce its nucleophilicity. The reaction temperature is also a critical factor; conducting the reaction at temperatures below 30°C can help control the reaction rate and minimize potential side reactions. thieme-connect.de In other systems, refluxing in a solvent like absolute ethanol (B145695) is employed. thieme-connect.de The choice between these conditions depends on the specific reactivity of the benzyl halide and the hydrazine substrate.
Table 1: Representative Conditions for Direct Alkylation of Hydrazines
| Reactant 1 | Reactant 2 | Solvent | Base | Temperature | Product Type |
|---|---|---|---|---|---|
| Alkylhydrazine | Benzyl Halide | DMSO | K₂CO₃ | < 30°C | 1-Alkyl-1-benzylhydrazine |
This table illustrates general conditions reported for similar alkylation reactions. thieme-connect.de
Indirect Synthetic Routes via Hydrazinium (B103819) Salts
An alternative to direct alkylation is a multi-step process that involves the formation and subsequent reaction of a hydrazinium salt. This method can offer advantages in terms of controlling regioselectivity.
This route involves the quaternization of the 1,1-dimethylhydrazine to form a trisubstituted hydrazinium salt. This salt then serves as a precursor to the final product. The reaction of 2-(2-cyanoethyl)-1,1-dimethylhydrazine with reagents like prop-2-ynyl bromide and allyl bromide demonstrates that alkylation occurs at the tertiary nitrogen atom to form a hydrazinium salt. researchgate.net A patent describes the preparation of benzyldimethylhydrazinium chloride via the reaction of chloramine (B81541) with benzyldimethylamine. google.com
While direct quaternization of 1,1-dimethylhydrazine with a benzyl halide is the most straightforward path to the N-Benzyl-N,N-dimethylhydrazinium salt, the use of protected hydrazine derivatives is a common strategy in hydrazine chemistry to direct substitution. psu.edu Using a precursor like a 1,1-dimethyl-Z-acylhydrazine involves protecting one of the nitrogen atoms with an acyl group. This acyl group can influence the nucleophilicity of the nitrogen atoms and can be removed in a subsequent step. However, specific literature detailing the reaction of o-substituted benzyl halides with 1,1-dimethyl-Z-acylhydrazines to form the target hydrazinium salt was not prominently featured in the surveyed results. The general principle involves alkylating the more nucleophilic nitrogen and then potentially removing the acyl group.
The formation of N-Benzyl-N,N-dimethylhydrazinium halides from 1,1-dimethylhydrazine and a benzyl halide is a quaternization reaction. 1,1-Dimethylhydrazine possesses two nitrogen atoms with different nucleophilic characteristics. researchgate.net The terminal nitrogen atom (N1), which is bonded to two methyl groups, is more sterically hindered but is also rendered more electron-rich and nucleophilic by the electron-donating inductive effect of the two methyl groups. researchgate.net The internal nitrogen atom (N2) is less substituted. In reactions with electrophiles, 1,1-dimethylhydrazine can exhibit ambident reactivity. researchgate.net However, for the purpose of forming the N-Benzyl-N,N-dimethylhydrazinium salt, the reaction occurs at the more nucleophilic terminal nitrogen (N1). The lone pair of electrons on this nitrogen attacks the electrophilic carbon of the benzyl halide in an SN2 reaction, leading to the formation of a new N-C bond and a positively charged quaternary hydrazinium ion, with the halide as the counter-ion. libretexts.org
Rearrangement of N-Benzyl-N,N-dimethylhydrazinium Salts to this compound
The Stevens rearrangement is a key reaction in organic chemistry for converting quaternary ammonium (B1175870) salts into corresponding amines through a 1,2-rearrangement in the presence of a strong base. wikipedia.org This reaction is particularly relevant for the synthesis of this compound from N-benzyl-N,N-dimethylhydrazinium salts. The mechanism involves the formation of an ylide intermediate, which then undergoes rearrangement. wikipedia.org
Base-Catalyzed Elimination of HCl
The rearrangement of N-benzyl-N,N-dimethylhydrazinium salts to this compound is facilitated by a base-catalyzed elimination of hydrogen chloride. In this process, a strong base is used to deprotonate the ammonium salt, leading to the formation of a nitrogen ylide. wikipedia.org This ylide intermediate is crucial for the subsequent rearrangement. The reaction is a specific example of the broader class of Stevens rearrangements, which are known to occur in quaternary ammonium salts that lack a beta-hydrogen atom, thus being unable to undergo Hofmann elimination. sci-hub.st
The general mechanism for the Stevens rearrangement involves the deprotonation of the quaternary ammonium salt to form an ylide, followed by the migration of a group from the nitrogen atom to the adjacent carbon. wikipedia.orgsci-hub.st In the case of N-benzyl-N,N-dimethylhydrazinium chloride, the benzyl group migrates to the nitrogen-bound methyl group, which has been deprotonated by the base.
Influence of Steric and Electronic Factors on Rearrangement Efficiency
The efficiency of the Stevens rearrangement is influenced by both steric and electronic factors. Electron-withdrawing groups attached to the carbon from which the proton is removed can facilitate ylide formation by increasing the acidity of that proton. wikipedia.orgsci-hub.st The migratory aptitude of the group attached to the nitrogen also plays a significant role. The stability of the potential ylide carbanions influences the course of the rearrangement, with phenacyl, propargyl, allyl, and benzyl groups showing decreasing preference as the migration terminus. sci-hub.st
Synthesis of Related N-Benzylated Hydrazine Derivatives
The synthesis of N-benzylated hydrazine derivatives extends beyond direct rearrangement reactions and includes various other synthetic pathways. These methods allow for the creation of a diverse range of structures incorporating the N,N-dimethylhydrazine moiety.
Formation of N-Dimethylamino-S-benzylisothiourea from Benzyl Thiocyanate (B1210189) and 1,1-Dimethylhydrazine
The reaction between benzyl thiocyanate and 1,1-dimethylhydrazine results in the formation of an addition product, N-dimethylamino-S-benzylisothiourea. cdnsciencepub.com This synthesis is carried out by treating benzyl thiocyanate with 1,1-dimethylhydrazine in ether at room temperature. cdnsciencepub.com The product initially separates as a viscous liquid which then crystallizes. cdnsciencepub.com The resulting N-dimethylamino-S-benzylisothiourea is water-soluble. cdnsciencepub.com However, treatment of an aqueous solution of this compound with ferric chloride produces a blood-red color, which is characteristic of the thiocyanate ion, and aqueous mercurous nitrate (B79036) gives a grey precipitate of mercury, also indicating the presence of a thiocyanate. cdnsciencepub.com
| Reactants | Product | Reaction Conditions | Observations |
| Benzyl thiocyanate, 1,1-Dimethylhydrazine | N-Dimethylamino-S-benzylisothiourea | Ether, Room temperature | Viscous liquid product that crystallizes upon standing; Water-soluble. cdnsciencepub.com |
Synthetic Pathways to Hydrazones Involving N,N-Dimethylhydrazine Moieties
N,N-dimethylhydrazine is a versatile reagent for the synthesis of N,N-dimethylhydrazones from aldehydes and ketones. researchgate.netorgsyn.org These reactions are typically carried out by heating the carbonyl compound with an excess of anhydrous N,N-dimethylhydrazine, often in the presence of an acid catalyst like glacial acetic acid in a solvent such as ethanol. orgsyn.org The resulting N,N-dimethylhydrazones are generally stable and can be purified by fractional distillation. orgsyn.org
Several methods have been developed to improve the synthesis of hydrazones. For instance, using cerium(III) chloride heptahydrate (CeCl₃·7H₂O) as a catalyst can facilitate the hydrazonation of aromatic aldehydes and ketones with N,N-dimethylhydrazine, sometimes leading to shorter reaction times. mdpi.com The choice of solvent can also significantly impact the reaction yield, with tert-butanol (B103910) showing better results in certain cases compared to methanol. mdpi.com Another approach involves the use of N-dimethylaluminum-N′,N′-dimethylhydrazide, which is effective for reacting with aromatic ketones or electronically challenging substrates to produce hydrazones in high yields. thieme-connect.com
Furthermore, N,N-dimethylhydrazones can serve as intermediates for the preparation of other compounds. They can be converted to N-unsubstituted hydrazones by an exchange reaction with anhydrous hydrazine. researchgate.netthieme-connect.com They have also been used in the synthesis of biologically important molecules like N-methyl pyrazoles and in multicomponent reactions to form substituted pyrazoles. organic-chemistry.orgbeilstein-journals.org
| Carbonyl Compound | Hydrazine Reagent | Catalyst/Conditions | Product |
| Acetophenone | N,N-Dimethylhydrazine | Absolute ethanol, Glacial acetic acid, Reflux | Acetophenone N,N-dimethylhydrazone. orgsyn.org |
| Aromatic Aldehydes/Ketones | N,N-Dimethylhydrazine | CeCl₃·7H₂O, tert-butanol | N,N-Dimethylhydrazones. mdpi.com |
| Aromatic Ketones | N-Dimethylaluminum-N′,N′-dimethylhydrazide | - | N,N-Dimethylhydrazones. thieme-connect.com |
| Azides | N,N-Dimethylhydrazine | Ferric chloride hexahydrate, Acetonitrile, Reflux | Hydrazones. organic-chemistry.org |
Chemical Reactivity and Transformation Pathways
Nucleophilic Reactivity of 2-Benzyl-1,1-dimethylhydrazine
The lone pairs of electrons on the two nitrogen atoms confer nucleophilic properties to the molecule. However, the electronic environments of the nitrogens are different, leading to distinct reactivities.
This compound can undergo alkylation reactions at its nitrogen centers when treated with alkyl halides. The site of alkylation is influenced by the nucleophilicity of the respective nitrogen atoms. In asymmetric hydrazines, methylation has been shown to increase the nucleophilicity of the substituted nitrogen atom. researchgate.net Consequently, in 1,1-dimethyl-2-benzylhydrazine, the N-1 nitrogen bearing the two methyl groups is generally the more nucleophilic and kinetically favored site of attack for electrophiles like alkylating agents. researchgate.net
The reaction with an alkylating agent (R-X) typically leads to the formation of a quaternary hydrazinium (B103819) salt. For instance, the synthesis of the parent compound itself can be viewed as an alkylation of 1,1-dimethylhydrazine (B165182) with benzyl (B1604629) chloride, which initially forms 1-benzyl-1,1-dimethylhydrazinium chloride. arkat-usa.org Further alkylation of this compound would yield a trialkylated hydrazinium ion.
Hydrazines containing at least one N-H bond can react with carbonyl compounds such as aldehydes and ketones. Primary hydrazines, like 1,1-dimethylhydrazine, readily undergo condensation to form stable hydrazone derivatives (C=N-NR₂). conicet.gov.ar This reaction is a cornerstone of hydrazone chemistry and is often carried out under mild conditions, sometimes with acid catalysis. conicet.gov.ar
However, this compound is a secondary hydrazine (B178648), possessing only one hydrogen on the N-2 nitrogen. This structural feature prevents the direct formation of a stable, neutral hydrazone via simple condensation and water elimination. While it can form an initial adduct (a carbinolamine), it cannot dehydrate to a neutral C=N double bond without losing the benzyl group, which does not occur under standard condensation conditions.
Despite the inability to form simple hydrazones, substituted hydrazines are key components in various multicomponent reactions that involve carbonyl-containing substrates. For example, 1,1-dimethylhydrazine is used in one-pot syntheses of pyrazole (B372694) derivatives through reactions with in situ-generated 1,3-dicarbonyl compounds. beilstein-journals.org
| Carbonyl Compound | Reactant | Conditions | Product Type | Reference |
|---|---|---|---|---|
| Benzaldehyde | 1,1-Dimethylhydrazine | Mild conditions | Benzaldehyde N,N-dimethylhydrazone | |
| 2-Propenylbenzaldehydes | 1,1-Dimethylhydrazine | EtOH, rt, 3h | 1-Azatriene derivative | conicet.gov.ar |
| Glyoxal (B1671930) | 1,1-Dimethylhydrazine | Not specified | Dimethylhydrazone of glyoxal (DMHG) | nih.gov |
| Pyruvic acid | 1,1-Dimethylhydrazine | Diethyl ether | Pyruvic acid dimethylhydrazone | oup.com |
Rearrangement Mechanisms in Benzyl-Substituted Hydrazines
Benzyl-substituted hydrazines, particularly after being converted to their quaternary hydrazinium salts, can undergo fascinating molecular rearrangements, analogous to the well-known Stevens and Sommelet-Hauser rearrangements in quaternary ammonium (B1175870) salts. wikipedia.orgsci-hub.st
The classic Sommelet-Hauser rearrangement involves the treatment of a benzyl quaternary ammonium salt, which must have at least one methyl group on the nitrogen, with a strong base like sodium amide. wikipedia.org The mechanism proceeds through the formation of an ylide by deprotonation of a methyl group. This ylide then undergoes a frontiersin.orgwiley-vch.de-sigmatropic rearrangement, with the benzyl group migrating from the nitrogen to the ylidic carbon, followed by aromatization to yield an ortho-substituted N,N-dialkylbenzylamine. wikipedia.org
For a quaternary salt derived from this compound, such as [PhCH₂-N(H)(R)-N⁺(CH₃)₂]X⁻, the structural requirements for a classic Sommelet-Hauser rearrangement are not met because the requisite benzyl group is not attached to the quaternary onium center from which the methyl ylide would form.
However, a Stevens rearrangement is plausible. This rearrangement is a wikipedia.orgfrontiersin.org-migration of a group to an adjacent ylidic carbon. If a quaternary salt such as [PhCH₂-N⁺(H)(R)-N(CH₃)₂]X⁻ (formed by alkylating the less-hindered N-2 of a 1-benzyl-1,1-dimethylhydrazine) were deprotonated at the benzylic carbon, the resulting ylide could undergo a Stevens rearrangement. The relative acidity of the protons and the stability of the potential ylides are critical in determining the reaction pathway. sci-hub.st Generally, the stability of the potential ylide carbanions dictates the preferred rearrangement, with phenacyl > allyl > benzyl > alkyl as the migrating terminus. sci-hub.st
For comparison, rearrangements in allyl-substituted systems provide insight into the sigmatropic shifts possible for these compounds. Palladium-catalyzed rearrangements of N-tosylhydrazones bearing allyl ethers have been developed, proceeding through a proposed π-allylpalladium species. frontiersin.orgnih.gov This reaction results in the formation of trans-olefin-substituted sulfonylhydrazones via C-O bond breaking and C-N bond formation. frontiersin.orgnih.gov
Additionally, allylic hydrazides can undergo an oxidative frontiersin.orgwiley-vch.de-sigmatropic rearrangement when treated with iodosobenzene. acs.org This transformation proceeds via a singlet N-nitrene intermediate, demonstrating a different mechanistic pathway to achieve a similar structural reorganization. The thermal rearrangement of 4-allyl-substituted triazoles has also been studied, with migrations rationalized in terms of consecutive Sₙ2-type reactions. nih.gov These examples highlight the propensity of allyl-substituted nitrogen compounds to undergo rearrangements, providing a valuable comparative framework for understanding the potential transformations of benzyl-substituted analogs.
| Substrate | Reagents/Conditions | Rearrangement Type | Key Transformation | Reference |
|---|---|---|---|---|
| N-tosylhydrazones with allyl ethers | Pd(PPh₃)₄, K₂CO₃, THF | Pd-Catalyzed Rearrangement | C-O bond cleavage, C-N bond formation | frontiersin.orgnih.gov |
| Allylic hydrazides | Iodosobenzene | Oxidative frontiersin.orgwiley-vch.de-Sigmatropic | Formation of azo compounds via N-nitrene intermediate | acs.org |
| 4-Allyl-3-phenyl-5-methyl-4H-1,2,4-triazole | Thermal (320 °C) | Sₙ2-type mechanism | Migration of allyl group from N-4 to N-1 or N-2 | nih.gov |
Reactions with Electrophiles Beyond Alkylation
Beyond simple alkylating agents, this compound reacts with a variety of other electrophiles, primarily at its more nucleophilic nitrogen centers.
Acylation Reactions: The N-2 position of this compound can be acylated using standard acylating agents such as acyl chlorides or anhydrides. google.com.na This reaction forms an N-acyl-N'-benzyl-N',N'-dimethylhydrazine. The resulting acyl hydrazide can then be used in subsequent reactions, for example, quaternization at the N-1 nitrogen. google.com.na The formyl group is a particularly noted acyl group used in these syntheses. google.com.na
Electrophilic Aromatic Substitution: The benzyl group's aromatic ring can undergo electrophilic aromatic substitution. The attached hydrazine moiety (-NH-N(CH₃)₂) is an activating group and would be expected to direct incoming electrophiles to the ortho and para positions of the benzene (B151609) ring. mnstate.edu However, such reactions can be complicated. The basic nitrogen atoms of the hydrazine can coordinate with the Lewis acid catalysts (e.g., AlCl₃, FeBr₃) typically used in Friedel-Crafts or halogenation reactions, which deactivates the ring towards substitution. mnstate.edu Furthermore, the hydrazine group is susceptible to oxidation, which can lead to undesired side reactions, particularly under the harsh conditions of nitration or sulfonation. msu.edu An example of a successful electrophilic aromatic substitution on a related structure involves the bromination of 1,1,3,3-tetramethylisoindoline-2-benzyl using bromine and pyridine (B92270), followed by AlCl₃. skemman.is
Oxidative Transformations and Decomposition Pathways
The oxidative and decomposition pathways of hydrazines, including this compound and its parent compound 1,1-dimethylhydrazine (UDMH), are complex and influenced by various factors such as the presence of oxidizing agents, temperature, and catalysts.
Oxidation is a primary degradation mechanism for hydrazines. cdc.gov In the atmosphere, 1,1-dimethylhydrazine reacts rapidly with ozone, with a reaction rate constant greater than 1x10⁻¹⁵ cm³ molecule⁻¹s⁻¹. cdc.gov This reaction is a major atmospheric fate for the compound. cdc.gov The ozonation of 1,1-dimethylhydrazine in the dark primarily yields N-Nitrosodimethylamine. chemicalbook.com Additionally, hydrazines degrade in aqueous environments, with the rate dependent on pH, temperature, oxygen concentration, and the presence of metal ions. cdc.gov Oxidation of 1,1-dimethylhydrazine can also be catalyzed by surfaces, such as Al/Al2O3, though it is less reactive than hydrazine and monomethylhydrazine. science.gov In biological systems, rat liver microsomes can cause oxidative demethylation of 1,1-dimethylhydrazine to form formaldehyde. pharmacompass.com
Pyrolysis, or thermal decomposition, represents another significant transformation pathway. The pyrolysis of 1,1-dimethylhydrazine has been shown to yield N-methylmethanimine (CH2=N-CH3) and ammonia (B1221849) (NH3) through a molecular decomposition mechanism. uq.edu.au Studies using a stainless steel reactor with mass spectrometric monitoring indicated that the intensity of a peak corresponding to dimethylamine (B145610) reached a maximum at 515°C, while the intensity of the NH2 radical continued to increase up to 800°C, at which point decomposition was complete. uq.edu.au Flash vacuum pyrolysis of certain N,N-disubstituted aminomethylene derivatives of Meldrum's acid, which can be synthesized from N-benzylhydrazines, can lead to N-alkyl- or N-aryl-3-hydroxypyrroles. arkat-usa.org However, the specific pyrolysis products of this compound itself are not detailed in the provided results. The decomposition of related compounds suggests that radical C-N cleavage is a likely initial step. arkat-usa.org
Catalytic oxidation provides a method for the controlled decomposition of hydrazines. The catalytic oxidation of 1,1-dimethylhydrazine over a Pt/SiO2 catalyst was found to be a two-step process. nih.gov Initially, there is a rapid oxidation on the fresh platinum surface, which is quickly terminated by the blockage of active sites. nih.gov This is followed by a second, time-separated oxidation step involving the combustion of a surface residue composed of C≡N nitrile groups. nih.gov These nitrile groups are formed from the decomposition of non-oxidative conversion products like dimethylamine. nih.gov
Table 1: Decomposition Products of 1,1-Dimethylhydrazine under Various Conditions
| Condition | Reactant(s) | Major Product(s) | Reference(s) |
| Atmospheric Reaction | 1,1-Dimethylhydrazine, Ozone | N-Nitrosodimethylamine | cdc.govchemicalbook.com |
| Pyrolysis | 1,1-Dimethylhydrazine | N-methylmethanimine, Ammonia | uq.edu.au |
| Catalytic Oxidation over Pt/SiO2 | 1,1-Dimethylhydrazine, O2 | Nitrile groups (surface residue), Water | nih.gov |
| Biological Oxidation (rat liver microsomes) | 1,1-Dimethylhydrazine | Formaldehyde | pharmacompass.com |
Chemo- and Regioselectivity in Reactions Involving the Benzyl and Hydrazine Moieties
The presence of both a benzyl group and a hydrazine moiety in this compound introduces complexities in its chemical reactivity, specifically concerning chemo- and regioselectivity. The outcome of a reaction often depends on which functional group is more susceptible to the given reagents and conditions.
The hydrazine group in 1,1-disubstituted hydrazines exhibits ambident nucleophilicity, meaning it can react at either the substituted (tertiary) nitrogen or the unsubstituted (primary) nitrogen. The reactivity of these positions is influenced by electronic and steric factors. Methyl groups, for instance, increase the reactivity of the α-position (the substituted nitrogen) but decrease the reactivity of the β-position (the unsubstituted nitrogen) in hydrazines. researchgate.net In reactions with electrophiles like benzhydrylium ions, 1,1-dimethylhydrazine shows this ambident reactivity. researchgate.net For this compound, the tertiary nitrogen atom is involved in alkylation reactions with agents like prop-2-ynyl bromide, leading to the formation of hydrazinium salts. researchgate.net This indicates a preference for reaction at the more substituted nitrogen in this specific context.
The benzyl group also influences reactivity. The N-benzyl substituent was specifically chosen in some synthetic strategies due to the high reactivity of the benzylic hydrogen atoms in transfer-cyclization processes. arkat-usa.org However, in the context of pyrolysis of N-alkyl-N-benzylaminomethylene Meldrum's acid derivatives, the reaction consistently leads to N-alkyl-2-phenyl-3-hydroxypyrroles via hydrogen transfer from the benzyl CH2 group. arkat-usa.org This highlights a reaction pathway dominated by the reactivity of the benzyl group. Hydrogenolysis is a common method for the deprotection of N-benzyl groups. arkat-usa.org
The interplay between the two moieties is crucial in determining the reaction outcome. For example, in the synthesis of pyrazoles from β,β-dibromenones and 1,1-dimethylhydrazine, a domino condensation/Suzuki–Miyaura cross-coupling reaction occurs. beilstein-journals.org This type of reaction highlights the versatile reactivity of the hydrazine moiety in cyclization reactions.
In reactions with para-quinone methides, sulfonyl hydrazides undergo a highly chemo- and regioselective 1,6-conjugate addition/aromatization/sulfonylation reaction to form diarylmethyl sulfones. acs.org This demonstrates a specific reactivity pattern of the hydrazine derivative where the sulfonyl group is transferred and the hydrazine N-N bond is likely cleaved in the process.
Advanced Spectroscopic Characterization for Structural Elucidation and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.
Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. For 2-Benzyl-1,1-dimethylhydrazine, the ¹H NMR spectrum exhibits characteristic signals for the protons of the benzyl (B1604629) and dimethylamino groups.
The aromatic protons on the benzyl group typically appear as a multiplet in the range of δ 7.2-7.4 ppm. carlroth.com The benzylic methylene (B1212753) (CH₂) protons, being adjacent to both the aromatic ring and the hydrazine (B178648) nitrogen, show a singlet at approximately δ 4.62 ppm. ucl.ac.uk The six equivalent protons of the two methyl (CH₃) groups on the hydrazine nitrogen generate a sharp singlet at around δ 3.00 ppm. ucl.ac.uk
Table 1: Representative ¹H NMR Chemical Shifts for this compound
| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic (C₆H₅) | 7.2-7.4 | Multiplet |
| Benzylic (CH₂) | ~4.62 | Singlet |
| Dimethylamino (N(CH₃)₂) | ~3.00 | Singlet |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound, distinct signals are observed for each unique carbon atom.
The carbon atoms of the aromatic ring typically resonate in the region of δ 125-140 ppm. oregonstate.edulibretexts.org The benzylic carbon (CH₂) signal is expected in the range of δ 60-80 ppm due to its attachment to a nitrogen atom. oregonstate.edu The carbons of the dimethylamino group are generally found further upfield, with a characteristic chemical shift. bhu.ac.in
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic (C₆H₅) | 125-140 |
| Benzylic (CH₂) | 60-80 |
| Dimethylamino (N(CH₃)₂) | 40-55 |
Note: These are predicted ranges based on typical values for similar functional groups. oregonstate.edulibretexts.orgbhu.ac.in
Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms within the this compound molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, which would confirm the connectivity within the benzyl group's aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would definitively link the proton signals of the benzylic CH₂ and the methyl N(CH₃)₂ groups to their corresponding carbon signals.
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound (C₉H₁₄N₂), the expected exact mass can be calculated and compared to the experimental value. For example, a related compound, 2-((2,2-Dimethylhydrazineylidene)methyl)phenyl)methanol, showed a protonated molecule [M+H]⁺ at an m/z of 179.1176 in an HRMS ESI+ analysis. ucl.ac.uk
Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected parent ion to produce a series of daughter ions. The resulting fragmentation pattern provides valuable structural information. The fragmentation of hydrazine derivatives often involves cleavage of the N-N bond and fragmentation of the substituent groups. mdpi.com In the case of this compound, characteristic fragments would be expected from the loss of the dimethylamino group or cleavage of the benzyl-nitrogen bond, leading to the formation of the tropylium (B1234903) ion (m/z 91). mdpi.com The development of HPLC-MS/MS methods allows for the sensitive detection and quantification of hydrazine derivatives, often after a derivatization step to improve chromatographic and ionization properties. nih.govnih.gov
Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Analysis
Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For this compound, the IR spectrum provides definitive signatures for its key structural components: the secondary amine (N-H), the aromatic benzyl group, and the dimethylamino moiety.
The N-H stretching vibration is particularly diagnostic. In dilute solutions, secondary amines typically exhibit a single, sharp absorption band in the region of 3350-3310 cm⁻¹. The precise frequency and shape of this band are highly sensitive to the local electronic environment and hydrogen bonding. In the context of hydrazine derivatives, studies have shown that hyperconjugation between the nitrogen lone pair (lp) and the antibonding orbital (σ*) of the adjacent N-H bond can significantly influence the N-H stretch frequency. researchgate.net This interaction, which is dependent on the molecule's conformation, can lead to substantial red-shifts in the absorption frequency. researchgate.net Therefore, analyzing the N-H stretching region can provide valuable insights into the preferred conformations of this compound in different phases.
The aromatic ring of the benzyl group gives rise to several characteristic bands. The aromatic C-H stretching vibrations are typically observed as a group of absorptions just above 3000 cm⁻¹. The C=C stretching vibrations within the ring appear in the 1600-1450 cm⁻¹ region. Overtones and combination bands, often weak, can also be seen between 2000 and 1650 cm⁻¹, providing clues about the substitution pattern of the benzene (B151609) ring.
The aliphatic C-H bonds in the methyl and methylene groups result in stretching absorptions in the 2975-2850 cm⁻¹ range. Additionally, the N-N stretching vibration, while often weak in the IR spectrum, is expected to appear in the 1100-1020 cm⁻¹ range. Studies on the related compound 1,1-dimethylhydrazine (B165182) (UDMH) have assigned various C-N stretching and CH₃ rocking and twisting modes throughout the fingerprint region. dtic.mil For instance, in situ FTIR studies of UDMH have identified bands corresponding to NH₂ asymmetrical stretching and scissoring vibrations, which would be replaced by the single N-H bend in this compound. researchgate.net
A summary of the expected IR absorption bands for this compound is presented below.
Table 1: Characteristic Infrared Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | Secondary Amine | 3350 - 3310 | Medium-Weak |
| C-H Stretch (Aromatic) | Benzyl Ring | 3100 - 3000 | Variable |
| C-H Stretch (Aliphatic) | -CH₂- and -N(CH₃)₂ | 2975 - 2850 | Medium-Strong |
| C=C Stretch | Aromatic Ring | 1600 - 1450 | Variable |
| N-H Bend | Secondary Amine | 1580 - 1490 | Variable |
| C-H Bend | -CH₂- and -CH₃ | 1470 - 1365 | Variable |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passed through a single crystal, one can obtain highly accurate data on bond lengths, bond angles, and torsional angles. This technique would provide an unambiguous depiction of the solid-state conformation of this compound, revealing the spatial relationship between the benzyl group and the dimethylhydrazinyl moiety.
Furthermore, a crystal structure analysis would elucidate the intermolecular forces that govern the crystal packing, such as hydrogen bonds involving the N-H group as a donor and one of the nitrogen lone pairs as an acceptor. These interactions are crucial for understanding the supramolecular chemistry of the compound.
As of the current literature survey, a single-crystal X-ray diffraction structure for this compound has not been reported in publicly accessible databases like the Crystallography Open Database. ugr.es However, crystal structures for numerous related hydrazine and benzyl derivatives have been resolved, providing a framework for what might be expected. science.gov Should a suitable crystal of this compound be grown and analyzed, it would yield the precise geometric parameters listed in the table below.
Table 2: Potential Data Obtainable from X-ray Crystallography of this compound
| Parameter | Information Provided |
|---|---|
| Unit Cell Dimensions | Size and shape of the repeating crystal lattice unit. |
| Space Group | Symmetry of the crystal lattice. |
| Atomic Coordinates | Precise (x, y, z) position of each atom. |
| Bond Lengths | Internuclear distances (e.g., C-N, N-N, C-C). |
| Bond Angles | Angles between adjacent bonds (e.g., C-N-N). |
| Torsional Angles | Dihedral angles defining the molecular conformation. |
Vibrational Spectroscopy (e.g., Raman, IRMPD) for Gas-Phase Conformational Analysis
While IR spectroscopy of bulk samples is invaluable, gas-phase vibrational spectroscopy techniques offer a window into the intrinsic properties of individual molecules, free from intermolecular interactions present in condensed phases.
Raman Spectroscopy
Raman spectroscopy is complementary to IR spectroscopy. It detects vibrations that cause a change in the polarizability of the molecule. Non-polar bonds, such as N-N and C-C, which are often weak in the IR spectrum, can produce strong signals in the Raman spectrum. The technique is well-suited for studying the skeletal vibrations of this compound. Based on spectra of related compounds like 1,1-dimethylhydrazine, characteristic Raman shifts can be predicted. dtic.milthermofisher.com The symmetric stretching of the aromatic ring, for instance, typically gives a very strong Raman band.
Table 3: Predicted Characteristic Raman Shifts for this compound
| Vibrational Mode | Functional Group | Expected Shift Range (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch (Aromatic) | Benzyl Ring | 3080 - 3050 | Strong |
| C-H Stretch (Aliphatic) | -CH₂- and -N(CH₃)₂ | 2980 - 2850 | Strong |
| Ring Breathing | Benzyl Ring | ~1000 | Strong |
Infrared Multiple Photon Dissociation (IRMPD) Spectroscopy
Infrared Multiple Photon Dissociation (IRMPD) spectroscopy is a powerful mass spectrometry-based technique used to obtain gas-phase vibrational spectra of mass-selected ions. nih.govnih.gov An ion of interest is isolated in an ion trap and irradiated with a tunable infrared laser. When the laser frequency is resonant with a vibrational mode, the ion sequentially absorbs multiple photons, increasing its internal energy until it fragments. The IR spectrum is then generated by plotting the fragmentation efficiency as a function of the laser wavelength.
This technique is exceptionally suited for the conformational analysis of flexible molecules like this compound. By comparing the experimental IRMPD spectrum with theoretical spectra calculated for various possible conformers (using methods like Density Functional Theory), the specific conformation(s) present in the gas phase can be identified. Research on the closely related protonated unsymmetrical dimethylhydrazine has demonstrated the utility of IRMPD in elucidating gas-phase structures and protonation sites. utah.edu This approach allows for a detailed characterization of the molecule's intrinsic structural preferences, which are fundamental to its chemical behavior.
Computational and Theoretical Studies
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms in a molecule and the distribution of its electrons. These calculations provide crucial data on bond lengths, bond angles, and electronic properties that govern the molecule's behavior.
Density Functional Theory (DFT) and ab initio methods are the cornerstones of computational quantum chemistry. DFT methods, such as those employing the B3LYP functional, are known for their balance of computational cost and accuracy in predicting molecular structures and energies. researchgate.netimist.ma Ab initio methods, while often more computationally intensive, can provide highly accurate results.
For molecules analogous to 2-Benzyl-1,1-dimethylhydrazine, such as N,N'-di(ortho-substituted benzyl) hydrazine (B178648), DFT calculations with the B3LYP functional and a 6-31G(d) basis set have been successfully employed to optimize molecular geometries and study electronic properties. imist.manih.gov These studies reveal that the calculated bond lengths and angles are in good agreement with experimental data where available, underscoring the reliability of these computational approaches. nih.gov
A theoretical study on N,N'-di(ortho-substituted benzyl) hydrazine provides insights into the expected geometric parameters of similar structures. The key bond lengths and angles are influenced by the nature of the substituents on the benzyl (B1604629) rings. imist.manih.gov
Table 1: Representative Calculated Geometric Parameters for a Benzylhydrazine (B1204620) Derivative (Analogous System)
| Parameter | Value |
|---|---|
| N-N Bond Length | ~1.45 Å |
| C-N (benzyl) Bond Length | ~1.47 Å |
| C-N-N Bond Angle | ~112° |
| C-C-N (benzyl) Bond Angle | ~110° |
Note: These values are based on theoretical studies of structurally similar benzylhydrazine derivatives and serve as an estimation for this compound.
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Identifying the most stable conformers, or energy minima, is crucial for understanding a molecule's properties and reactivity.
For benzyl derivatives, the rotational barrier around the C-C bond connecting the phenyl ring and the methylene (B1212753) group is a key factor in determining conformational preferences. nih.gov Studies on various benzyl compounds have shown that the preferred conformation is often one that minimizes steric repulsion between the substituent and the ortho-hydrogens of the phenyl ring. nih.gov In the case of this compound, rotation around the N-N and N-C bonds will also lead to different conformers.
Theoretical studies on N-acylhydrazones have demonstrated that methylation can significantly alter conformational preferences. nih.govrcsi.com For instance, N-methylation can induce a shift from an antiperiplanar to a synperiplanar conformation around the amide bond. nih.govrcsi.com This suggests that the two methyl groups in this compound will have a significant impact on its conformational landscape, likely favoring conformations that minimize steric hindrance between the methyl groups and the benzyl group. The most stable conformers would be those where the bulky benzyl and dimethylamino groups are oriented to reduce steric clash.
The molecular electrostatic potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. wolfram.comlibretexts.org The MEP maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. uni-muenchen.de Red regions typically indicate negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions represent positive potential (electron-poor areas, susceptible to nucleophilic attack). wolfram.com
In hydrazine derivatives, the nitrogen atoms are generally the most electron-rich centers, making them susceptible to electrophilic attack. researchgate.net For this compound, the MEP would likely show a region of high negative potential around the nitrogen atom of the amino group, making it a primary site for protonation and other electrophilic interactions. The presence of the electron-donating dimethylamino group would further enhance the electron density on this nitrogen. The aromatic ring of the benzyl group would also exhibit regions of negative potential above and below the plane of the ring, characteristic of π-systems.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in mapping out the pathways of chemical reactions, identifying transient intermediates, and characterizing high-energy transition states.
This compound, upon quaternization of the nitrogen atom, can potentially undergo rearrangement reactions such as the Sommelet-Hauser and Stevens rearrangements. wikipedia.orgresearchgate.net These reactions are characteristic of benzyl quaternary ammonium (B1175870) salts in the presence of a strong base. wikipedia.org
The Sommelet-Hauser rearrangement is a imist.manih.gov-sigmatropic shift that occurs through a cyclic transition state. wikipedia.orgresearchgate.net The reaction is initiated by deprotonation of a methyl group on the nitrogen, forming an ylide. This ylide then undergoes a concerted rearrangement where the benzyl group migrates to the ortho position of the aromatic ring. wikipedia.org
The Stevens rearrangement is a competing researchgate.netimist.ma-rearrangement that proceeds through a different mechanism, often proposed to involve a diradical intermediate or a concerted process with retention of configuration at the migrating center. wikipedia.org
Computational studies can be used to model the transition states of these rearrangements. For the Sommelet-Hauser rearrangement, the transition state would be characterized by a five-membered ring structure involving the ylidic carbon, the nitrogen, the benzylic carbon, and two carbons of the aromatic ring. For the Stevens rearrangement, the transition state would involve the breaking of the N-C(benzyl) bond and the formation of a new C-C bond.
The feasibility and rate of a chemical reaction are determined by the height of the energy barrier of its rate-determining step. Computational methods, particularly DFT, can be used to calculate the energies of reactants, products, and transition states, thereby determining the activation energy (energy barrier) of a reaction.
For the Sommelet-Hauser and Stevens rearrangements, the relative energy barriers of the respective transition states would dictate the product distribution. Computational studies on similar systems have shown that the choice of base and solvent can influence which rearrangement pathway is favored.
While specific energy barriers for the rearrangement of a quaternized this compound derivative are not available, theoretical calculations on analogous systems provide a framework for understanding the factors that would influence these barriers. For instance, the stability of the ylide intermediate and the steric and electronic effects of the substituents would play a crucial role in determining the activation energies for both the Sommelet-Hauser and Stevens rearrangements.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)
Theoretical prediction of spectroscopic parameters is a cornerstone of computational chemistry, allowing for the elucidation of molecular structure and properties. Methods based on Density Functional Theory (DFT) are widely used for their balance of accuracy and computational cost.
Prediction of NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) chemical shifts can be accurately predicted using quantum chemical calculations. The standard and most common approach involves the Gauge-Including Atomic Orbital (GIAO) method, typically coupled with a DFT functional such as B3LYP. sciforum.net
The process generally involves these steps:
Geometry Optimization: The molecule's three-dimensional structure is optimized to find its lowest energy conformation. DFT methods, for instance B3LYP with a suitable basis set like 6-31G(d), are commonly used for this step. nih.gov
Shielding Tensor Calculation: Using the optimized geometry, the NMR shielding tensors are calculated for each atom, often using the same DFT method or a more specialized one. nih.govnih.gov
Chemical Shift Calculation: The calculated isotropic shielding values are then converted into chemical shifts by referencing them against the shielding tensor of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
For enhanced accuracy, especially in solution, a solvent model like the Polarizable Continuum Model (PCM) can be incorporated into the calculations. github.io While specific predicted data for this compound is not available in the reviewed literature, the following table illustrates how such data would typically be presented.
Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: The values below are for illustrative purposes to show typical data format, as specific computational results for this compound are not available in the searched literature.)
| Atom Type | Atom Position | Predicted Chemical Shift (ppm) |
|---|---|---|
| ¹H | Methyl (N-(CH₃)₂) | Data not available |
| ¹H | Methylene (-CH₂-) | Data not available |
| ¹H | Aromatic (Phenyl) | Data not available |
| ¹³C | Methyl (N-(CH₃)₂) | Data not available |
| ¹³C | Methylene (-CH₂-) | Data not available |
| ¹³C | Aromatic (Phenyl) | Data not available |
Prediction of IR Vibrational Frequencies
Theoretical calculations are also highly effective in predicting infrared (IR) vibrational frequencies. These calculations help in the assignment of experimental IR spectra. The methodology involves a frequency calculation performed on the optimized molecular geometry. This analysis yields the harmonic vibrational frequencies corresponding to the normal modes of vibration.
DFT methods, such as B3LYP, are standard for these calculations. sciforum.net It is a common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical method, thereby improving agreement with experimental data.
The following table demonstrates how predicted IR frequencies and their corresponding vibrational assignments for this compound would be presented.
Table 2: Hypothetical Predicted IR Vibrational Frequencies for this compound (Note: The values below are for illustrative purposes to show typical data format, as specific computational results for this compound are not available in the searched literature.)
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| C-H stretch (aromatic) | Data not available |
| C-H stretch (aliphatic) | Data not available |
| C=C stretch (aromatic) | Data not available |
| CH₂ bend | Data not available |
| C-N stretch | Data not available |
| N-N stretch | Data not available |
Molecular Dynamics Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed insights into molecular motion, conformational changes, and intermolecular interactions.
For a molecule like this compound, an MD simulation would typically involve:
Force Field Parameterization: A suitable force field, which is a set of parameters describing the potential energy of the system, is chosen or developed. For novel molecules, quantum chemical calculations may be needed to derive specific parameters like partial charges and dihedral potentials.
System Setup: The molecule is placed in a simulation box, often solvated with a chosen solvent (like water or an organic solvent) to mimic experimental conditions.
Simulation: The simulation is run for a specific duration (from nanoseconds to microseconds), during which the trajectory (positions and velocities of all atoms over time) is saved.
Analysis of the resulting trajectory can reveal:
Conformational Dynamics: The flexibility of the molecule, including the rotation around single bonds (e.g., the C-N and N-N bonds) and the accessible conformations of the benzyl and dimethylhydrazinyl groups.
Solvent Interactions: How the molecule interacts with the surrounding solvent molecules, including the formation of hydrogen bonds.
Thermodynamic Properties: Calculation of properties like diffusion coefficients and radial distribution functions.
While no specific MD studies on this compound were identified, research on related compounds like 1,1-dimethylhydrazine (B165182) (UDMH) has utilized molecular simulations to investigate properties such as fluid phase behavior and degradation mechanisms in supercritical water. researchgate.netresearchgate.net These studies highlight the utility of MD in understanding the physical and chemical properties of hydrazine derivatives under various conditions. researchgate.netresearchgate.net
Derivatives and Analogues in Complex Chemical Synthesis
Role as a Building Block for Heterocyclic Compounds
Substituted hydrazines are fundamental reagents in the synthesis of nitrogen-containing heterocyclic compounds. The presence of two nitrogen atoms in the hydrazine (B178648) functional group provides a reactive site for the formation of various ring structures that are prevalent in pharmaceuticals and other functional materials.
The 1,1-disubstituted nature of the hydrazine in 2-Benzyl-1,1-dimethylhydrazine directs its reactivity in cyclization reactions. For instance, in the synthesis of pyrazoles, which are five-membered aromatic rings with two adjacent nitrogen atoms, 1,1-disubstituted hydrazines can react with 1,3-dicarbonyl compounds. This reaction proceeds through a condensation mechanism to form a pyrazole (B372694) ring. While specific examples detailing the use of this compound are not extensively documented, the reactivity of the closely related 1,1-dimethylhydrazine (B165182) is illustrative. In a three-component reaction, 1,1-dimethylhydrazine has been shown to react with β,β-dibromenones and boronic acids to yield 1,3,5-substituted pyrazoles researchgate.netthieme.de. This reaction highlights the potential of 1,1-disubstituted hydrazines to act as a key component in the construction of highly substituted pyrazole rings.
Similarly, pyridazines, which are six-membered heterocyclic compounds with two adjacent nitrogen atoms, are often synthesized from the condensation of hydrazines with 1,4-dicarbonyl compounds nih.govresearchgate.netmdpi.comorganic-chemistry.orgresearchgate.net. The benzyl (B1604629) and dimethyl substituents on the hydrazine would influence the regioselectivity and the steric outcome of such cyclization reactions.
The synthesis of triazoles, five-membered rings with three nitrogen atoms, can also be achieved using hydrazine derivatives. Various synthetic routes exist, often involving the reaction of hydrazines with compounds containing nitrogen-carbon-nitrogen or carbon-nitrogen-carbon fragments frontiersin.orgbeilstein-journals.orgnih.govchemistryjournal.net. The specific substitution pattern of this compound would be expected to impart particular properties to the resulting triazole derivatives.
Aza-analogues of indole, known as azaindoles, are important scaffolds in medicinal chemistry. The synthesis of these structures often involves the construction of a pyrazole or pyrrole (B145914) ring fused to a pyridine (B92270) ring nih.govnih.govrsc.orgresearchgate.net. While direct applications of this compound in the synthesis of aza-analogues are not widely reported, the general strategies for constructing such frameworks often rely on the reactivity of hydrazine derivatives with suitably functionalized pyridine precursors. The benzyl group in this compound could play a role in directing the cyclization or in subsequent functionalization of the resulting aza-analogue.
Applications in Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product. Hydrazine derivatives are valuable components in several MCRs for the synthesis of heterocyclic compounds.
The aforementioned three-component synthesis of 1,3,5-substituted pyrazoles using 1,1-dimethylhydrazine is a prime example of its utility in MCRs researchgate.netthieme.de. By extension, this compound could potentially be employed in similar MCRs to introduce a benzyl group into the final heterocyclic product.
While the direct participation of this compound in well-known MCRs like the Biginelli, Ugi, or Passerini reactions is not commonly documented, the versatility of these reactions allows for the incorporation of a wide variety of functional groups. It is conceivable that derivatives of this compound could be designed to participate in such reactions, leading to the rapid assembly of complex molecules with potential biological activity. For instance, hydrazines have been used as the amine component in Ugi-type reactions to generate α-hydrazino amides beilstein-journals.org.
Development of Chiral Derivatives for Asymmetric Synthesis
The introduction of chirality into a molecule is a critical aspect of modern drug discovery. Chiral hydrazines and their derivatives have emerged as valuable tools in asymmetric synthesis, both as chiral auxiliaries and as precursors to chiral ligands for metal-catalyzed reactions researchgate.netacs.orgdaneshyari.comacs.orgwikipedia.orgnih.govresearchgate.netsigmaaldrich.com.
The development of chiral derivatives of this compound could be envisioned through several strategies. For example, the benzyl group could be replaced with a chiral benzylic moiety, or a chiral center could be introduced on one of the methyl groups. Such chiral derivatives could then be used to control the stereochemical outcome of reactions.
Transition metal-catalyzed asymmetric hydrogenation of hydrazones, which can be derived from hydrazines, is a direct method for producing chiral hydrazines researchgate.net. These chiral hydrazines can then be used in subsequent synthetic steps to transfer chirality to the final product. While specific examples involving this compound are limited, the general principles of asymmetric synthesis suggest its potential in this area.
Utilization in the Preparation of Precursors for Advanced Materials (e.g., polymers, specific catalysts)
Hydrazine derivatives can serve as monomers in polycondensation reactions to form polymers with nitrogen-nitrogen linkages in the backbone farabi.university. The bifunctional nature of hydrazine allows it to react with other bifunctional monomers, such as diacids or diacyl chlorides, to form polyamides or other polymers. The presence of the benzyl and dimethyl groups in this compound would influence the properties of the resulting polymer, such as its solubility, thermal stability, and mechanical properties.
Furthermore, hydrazine derivatives can act as ligands for the synthesis of organometallic catalysts researchgate.netacs.orgrsc.org. The nitrogen atoms of the hydrazine can coordinate to a metal center, and the substituents on the hydrazine can be used to tune the steric and electronic properties of the catalyst. A catalyst derived from this compound would feature a specific ligand environment that could influence the outcome of catalytic reactions.
Below is a table summarizing the potential applications of this compound in the synthesis of various compounds and materials, based on the reactivity of analogous hydrazine derivatives.
| Application Area | Potential Role of this compound | Example of Analogous Reactivity |
| Heterocyclic Synthesis | Building block for pyrazoles, pyridazines, and triazoles. | 1,1-Dimethylhydrazine in a three-component reaction to form pyrazoles. |
| Multi-Component Reactions | Component in MCRs to introduce benzyl and dimethylamino functionalities. | Hydrazines used as the amine component in Ugi-type reactions. |
| Asymmetric Synthesis | Precursor to chiral derivatives for use as auxiliaries or ligands. | Asymmetric hydrogenation of hydrazones to produce chiral hydrazines. |
| Advanced Materials | Monomer for polycondensation reactions or ligand for catalyst synthesis. | General use of hydrazines in the formation of polymers and organometallic complexes. |
Future Research Directions and Emerging Applications in Academia
Exploration of Novel Synthetic Pathways and Sustainable Synthesis Methodologies
Current synthetic strategies for preparing unsymmetrical hydrazines often rely on methods that may not align with modern principles of green chemistry. Future research is anticipated to focus on developing more sustainable and efficient synthetic routes to 2-Benzyl-1,1-dimethylhydrazine and its derivatives.
Key Research Objectives:
Catalytic N-N Bond Formation: Investigation into transition-metal or organocatalyzed methods for the direct benzylation of 1,1-dimethylhydrazine (B165182) could offer a more atom-economical alternative to traditional alkylation reactions.
Green Solvents and Conditions: A shift towards using aqueous media or other environmentally benign solvents is a critical area for development. orientjchem.org Methodologies such as mechanochemical synthesis or solid-state melt reactions, which have proven effective for other hydrazine (B178648) derivatives, could be explored. rsc.org
Reductive Hydrazination: One-pot synthesis via direct reductive hydrazination using reagents like trichlorosilane, which has been successful for other 1,1-disubstituted hydrazines, presents a promising and efficient alternative to multi-step processes. organic-chemistry.org
Flow Chemistry: The development of continuous-flow processes can offer improved safety, efficiency, and scalability for the synthesis. researchgate.nettue.nl
A comparative table of potential synthetic approaches is presented below.
| Methodology | Potential Advantages | Research Focus |
| Organocatalyzed Condensation | Mild reaction conditions, use of green solvents, experimental simplicity. acs.org | Screening of catalysts (e.g., pyrrolidine) for the reaction between a benzyl (B1604629) precursor and 1,1-dimethylhydrazine. |
| FeO(OH)@C-Catalyzed Substitution | Use of non-precious metal catalysts, high efficiency for C-N cross-coupling. nih.gov | Adapting the catalysis for the benzylation of 1,1-dimethylhydrazine. |
| Direct Reductive Hydrazination | High atom economy, one-pot synthesis, mild conditions. organic-chemistry.org | Optimization of Lewis base catalysts (e.g., HMPA, DMAc) and reaction conditions for benzyl precursors. |
| Mechanosynthesis | Solvent-free or low-solvent conditions, potentially higher yields and purity. rsc.org | Investigating the feasibility of grinding or ball-milling techniques for the synthesis. |
Investigation of Organocatalytic Applications
The inherent nucleophilicity and chirality potential of hydrazine derivatives make them attractive candidates for use in organocatalysis. While the parent 1,1-dimethylhydrazine is achiral, the introduction of a benzyl group allows for further functionalization to create chiral catalysts.
Future research could explore the use of this compound as a precursor to novel organocatalysts. For instance, derivatization of the benzyl ring with catalytically active moieties could lead to new bifunctional catalysts for asymmetric synthesis. The hydrazine nitrogen atoms could act as a hydrogen-bond donor or acceptor, or as a nucleophilic center in various catalytic cycles. Pyrrolidine has been shown to efficiently catalyze the formation of acylhydrazones, suggesting a potential role for hydrazine-based compounds in iminium activation pathways. acs.org
Delving into Photo- and Electro-Chemical Transformations
The electrochemical and photochemical behavior of this compound remains largely unexplored. The presence of both a hydrazine moiety, known to undergo oxidation, and a benzyl group, which can participate in photochemical reactions, suggests a rich area for investigation.
Electrochemical Studies: Research on the electrooxidation of methylhydrazines has shown that these processes typically proceed via an initial two-electron oxidation involving the cleavage of N-H bonds. utexas.edu For 1,1-dimethylhydrazine, this leads to the formation of 1,1-dimethyldiazene, which then undergoes further decomposition. utexas.edu Future studies on this compound could use techniques like chronopotentiometry and controlled potential coulometry to elucidate its oxidation mechanism, identify intermediate species, and explore potential applications in electrosynthesis or as a mediator in electrochemical reactions. utexas.edu
Photochemical Investigations: The benzyl group can be activated by light, potentially leading to novel chemical transformations. Studies on related systems, such as the tris(bipyridyl)ruthenium(II)-photosensitized reaction of 1-benzyl-1,4-dihydronicotinamide (B15336) with benzyl bromide, demonstrate that photosensitization can dramatically alter reaction mechanisms, shifting from radical chain processes to electron transfer pathways. rsc.org Future work could explore similar photosensitized reactions involving this compound, potentially enabling novel C-N or N-N bond-forming reactions or selective functionalization of the benzyl group. Enantioselective [2+2] photodimerization is another avenue that sets four stereocenters in a single step, which could be applicable. nih.gov
Advanced Mechanistic Studies using Ultrafast Spectroscopy
To fully understand and optimize the photo- and electro-chemical transformations discussed above, advanced mechanistic studies are essential. Ultrafast spectroscopic techniques, such as femtosecond transient absorption and time-resolved infrared spectroscopy, can provide unprecedented insight into the dynamics of short-lived intermediates and transition states.
These techniques could be applied to:
Directly observe the formation and decay of radical cations or diazene (B1210634) intermediates generated during the electrochemical oxidation of this compound.
Track the excited-state dynamics following photoexcitation of the benzyl moiety or a photosensitizer in the presence of the hydrazine.
Elucidate the primary steps of electron transfer processes and subsequent chemical reactions on the pico- to nanosecond timescale.
Application in Supramolecular Chemistry and Self-Assembly
The interplay of the aromatic benzyl group and the hydrogen-bond accepting capability of the hydrazine nitrogen atoms makes this compound an interesting building block for supramolecular chemistry. Self-assembling benzyl ether dendrons have been shown to form a variety of functional periodic arrays. upenn.edu
Future research could focus on incorporating this molecule into larger supramolecular architectures. The benzyl group can participate in π-π stacking interactions, while the hydrazine moiety can form hydrogen bonds with appropriate donor molecules. Studies on N'-(adamantan-2-ylidene)hydrazide derivatives have highlighted the importance of multiple hydrogen bonds in mediating supramolecular self-assembly. researchgate.net By modifying the benzyl ring with additional functional groups, it may be possible to program the self-assembly of this compound derivatives into well-defined nanostructures, such as helical polymers or ordered thin films. upenn.edu
Design and Synthesis of Advanced Chemical Sensors and Probes
While many sensors are designed for the detection of hydrazine, the unique structure of this compound could be leveraged to create novel sensors from it. The nucleophilic hydrazine moiety can react selectively with certain analytes, and this reaction can be coupled to a change in an optical or electrochemical signal.
A potential research direction is the functionalization of the benzyl ring with a fluorophore. The quenching or enhancement of fluorescence upon reaction of the hydrazine group with an analyte (e.g., specific aldehydes, ketones, or metal ions) could form the basis of a highly sensitive and selective chemical probe. researchgate.net The design could be inspired by existing fluorescent probes that utilize specific chemical reactions to signal the presence of a target molecule. mdpi-res.com
Integration with Flow Chemistry and Automated Synthesis Platforms
The translation of novel synthetic methodologies into practical and scalable processes is a key challenge in modern chemistry. Flow chemistry offers significant advantages in terms of safety, reproducibility, and efficiency, particularly for reactions involving hazardous reagents or intermediates.
The synthesis of this compound is an ideal candidate for development using continuous-flow platforms. researchgate.net Future research could focus on designing a multi-step flow process, potentially starting from benzyl alcohol or a related bulk chemical. tue.nl Such a system would allow for precise control over reaction parameters like temperature, pressure, and residence time, leading to higher yields and purity. nih.govscite.ai Furthermore, integrating the flow reactor with automated workup and purification steps could enable the on-demand synthesis of the compound and its derivatives for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
